N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
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Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antitumor Properties : Compounds with structures similar to the query compound, such as those containing benzo[d]thiazole units, have been synthesized and evaluated for their antitumor properties. These molecules have shown promise in the search for new anticancer agents, suggesting that our compound of interest could potentially be explored for similar biological activities (Horishny et al., 2020).
Cytotoxic and Antimicrobial Activities : Benzothiazole derivatives, including those with modifications at the ethoxy position, have demonstrated significant cytotoxicity against cancer cell lines and antimicrobial effects. This indicates a potential for the compound to be investigated for its efficacy in treating infections and cancer (Nam et al., 2010).
Analgesic and Anti-inflammatory Applications : Novel synthetic routes leading to benzothiazole derivatives have been explored for their analgesic and anti-inflammatory properties, suggesting that similar compounds could serve as leads for the development of new pain relief and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Synthetic Approaches and Chemical Analysis
Synthetic Methodologies : Research into the synthesis of related benzothiazole and thiazole derivatives provides valuable insights into potential synthetic pathways that could be adapted for the production of the target compound. These methodologies could facilitate the exploration of the compound's applications in various fields, including material science and pharmaceuticals (Yadav et al., 2020).
Analytical Techniques : The analysis of pharmaceutical preparations containing structurally similar compounds underscores the importance of employing advanced analytical methods, such as electrophoresis and gas chromatography, for the quality control and characterization of such compounds. These techniques could be crucial in the development and standardization of potential applications for our compound of interest (Burykin et al., 2014).
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2.ClH/c1-2-31-18-8-5-10-20-21(18)26-24(33-20)28(12-6-11-27-13-15-30-16-14-27)23(29)22-25-17-7-3-4-9-19(17)32-22;/h3-5,7-10H,2,6,11-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIRZKDTLVXRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.